molecular formula C13H22N2O4 B13130814 tert-Butyl (4aS,9aS)-3-oxooctahydro-[1,4]oxazino[2,3-d]azepine-7(2H)-carboxylate

tert-Butyl (4aS,9aS)-3-oxooctahydro-[1,4]oxazino[2,3-d]azepine-7(2H)-carboxylate

Cat. No.: B13130814
M. Wt: 270.32 g/mol
InChI Key: UUIDOJDSRYZYFV-UWVGGRQHSA-N
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Description

tert-Butyl (4aS,9aS)-3-oxooctahydro-[1,4]oxazino[2,3-d]azepine-7(2H)-carboxylate is a complex organic compound with a unique structure that includes an oxazino and azepine ring system

Preparation Methods

The synthesis of tert-Butyl (4aS,9aS)-3-oxooctahydro-[1,4]oxazino[2,3-d]azepine-7(2H)-carboxylate typically involves multiple steps, including the formation of the oxazino and azepine rings. One common synthetic route involves the cyclization of appropriate precursors under specific reaction conditions. Industrial production methods may involve optimizing these steps to increase yield and purity.

Chemical Reactions Analysis

tert-Butyl (4aS,9aS)-3-oxooctahydro-[1,4]oxazino[2,3-d]azepine-7(2H)-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

This compound has several scientific research applications. In chemistry, it can be used as a building block for the synthesis of more complex molecules. In biology and medicine, it may have potential as a pharmaceutical intermediate or as a probe for studying biological processes. Its unique structure also makes it a candidate for materials science applications, such as in the development of new polymers or catalysts.

Mechanism of Action

The mechanism of action of tert-Butyl (4aS,9aS)-3-oxooctahydro-[1,4]oxazino[2,3-d]azepine-7(2H)-carboxylate involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to its observed effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

tert-Butyl (4aS,9aS)-3-oxooctahydro-[1,4]oxazino[2,3-d]azepine-7(2H)-carboxylate can be compared with other similar compounds, such as those containing oxazino or azepine rings. Similar compounds include tert-Butyl (2,4-dioxo-1,4-dihydro-2H-benzo[d][1,3]oxazin-7-yl)methyl)carbamate and trans-3-oxo-octahydro-1-oxa-4,7-diaza-benzocycloheptene-7-carboxylic acid tert-butyl ester

Properties

Molecular Formula

C13H22N2O4

Molecular Weight

270.32 g/mol

IUPAC Name

tert-butyl (4aS,9aS)-3-oxo-4a,5,6,8,9,9a-hexahydro-4H-[1,4]oxazino[2,3-d]azepine-7-carboxylate

InChI

InChI=1S/C13H22N2O4/c1-13(2,3)19-12(17)15-6-4-9-10(5-7-15)18-8-11(16)14-9/h9-10H,4-8H2,1-3H3,(H,14,16)/t9-,10-/m0/s1

InChI Key

UUIDOJDSRYZYFV-UWVGGRQHSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@H]2[C@H](CC1)OCC(=O)N2

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2C(CC1)OCC(=O)N2

Origin of Product

United States

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